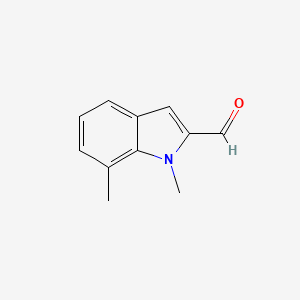

1,7-Dimethyl-1H-indole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1,7-dimethylindole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-4-3-5-9-6-10(7-13)12(2)11(8)9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTBOKKHQFWRKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(N2C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,7 Dimethyl 1h Indole 2 Carbaldehyde and Analogous Indole Systems

Strategies for Regioselective Dimethylation on the Indole (B1671886) Nucleus

Achieving the 1,7-dimethyl substitution pattern on an indole core is a non-trivial synthetic challenge due to the intrinsic reactivity of the indole ring. The N-1 position is readily alkylated after deprotonation, but the C-H bonds of the benzene (B151609) portion of the molecule are significantly less reactive and require specialized methods for functionalization.

The methylation of the indole nitrogen (N-1) is a common and generally high-yielding reaction. It typically proceeds via deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack on a methylating agent. A variety of conditions have been developed to accommodate different substrates and functional group tolerances.

One of the most environmentally benign and effective modern reagents for this transformation is dimethyl carbonate (DMC). researchgate.net This method avoids the use of more toxic and volatile methylating agents like methyl halides or dimethyl sulfate. researchgate.net The reaction is typically performed in the presence of a base, and high yields can be achieved for indoles bearing both electron-donating and electron-withdrawing groups. google.com For instance, the N-methylation of 5-methoxyindole (B15748) with DMC at reflux provides 1-methyl-5-methoxyindole in 97% isolated yield. google.com A new method for N-methylation of indoles using DMC has been developed that provides the desired product in high yields and is suitable for large-scale production. researchgate.net

Other effective protocols utilize reagents such as methyl trifluoroacetate (B77799) in the presence of a base like potassium tert-butoxide (t-BuOK) in a solvent like N,N-dimethylformamide (DMF). researchgate.net Additionally, quaternary ammonium (B1175870) salts, such as phenyltrimethylammonium (B184261) iodide (PhMe₃NI), have been employed as solid methylating agents under mild basic conditions, demonstrating excellent functional group tolerance, including halides, ethers, nitro groups, aldehydes, and esters. nih.gov

| Methylating Agent | Base/Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dimethyl Carbonate (DMC) | Potassium Carbonate | DMF | Reflux (~130°C) | >95% (for Indole) | google.com |

| Dimethyl Carbonate (DMC) | DABCO | - | - | High | researchgate.net |

| Methyl Trifluoroacetate | t-BuOK | DMF | Room Temp. | High | researchgate.net |

| PhMe₃NI | K₃PO₄ | 1,4-Dioxane | 100°C | 88-99% | nih.gov |

Functionalization of the C-7 position of the indole nucleus is significantly more challenging than N-1 alkylation due to the lower reactivity of the C-H bonds on the benzene ring. acs.orgnih.gov Modern synthetic chemistry has overcome this hurdle through the use of directing groups (DGs) that position a metal catalyst in proximity to the target C-H bond.

Phosphorus-based directing groups have proven particularly effective. For example, installing a di-tert-butylphosphine (B3029888) (P(III)) group or a di-tert-butylphosphinoyl (P(V)) group at the N-1 position can direct palladium or rhodium catalysts to functionalize the C-7 position. acs.orgnih.govresearchgate.net These strategies have enabled not only arylation and olefination but also methylation at the C-7 position. acs.orgnih.govresearchgate.net One rhodium-catalyzed method facilitates C-7 methylation of N-P(III)-directed indoles using carboxylic acids or anhydrides as the coupling partners through C-H and C-C bond activation. researchgate.net More recently, a P(III)-directed C-H functionalization process has been developed that enables the direct C-H methylation of the tryptophan core and other indolyl systems. researchgate.netrawdatalibrary.net

Another innovative, metal-free approach involves chelation-assisted C-H borylation. By installing a pivaloyl group at the N-1 position, simple boron tribromide (BBr₃) can selectively deliver a boron species to the C-7 position, which can then be further functionalized. acs.orgnih.gov

| Strategy | Directing Group (DG) | Catalyst/Reagent | Type of Functionalization | Reference |

|---|---|---|---|---|

| Transition-Metal Catalysis | N-P(O)tBu₂ | Palladium | Arylation | acs.orgnih.gov |

| Transition-Metal Catalysis | N-PtBu₂ | Rhodium | Methylation, Acylation | acs.orgresearchgate.net |

| Transition-Metal Catalysis | N-P(III) "designer" phosphine (B1218219) | Palladium(II) Acetate | Methylation, Arylation | researchgate.netrawdatalibrary.net |

| Metal-Free Borylation | N-Pivaloyl | BBr₃ | Borylation (precursor to other groups) | acs.orgnih.gov |

The synthesis of 1,7-dimethyl-1H-indole-2-carbaldehyde would logically proceed through a sequential methylation strategy. Given the relative ease of N-methylation, a synthetic plan would likely involve one of two primary pathways:

N-Methylation First: An appropriately substituted indole precursor would first be N-methylated using a high-yielding protocol, such as those involving dimethyl carbonate. researchgate.netgoogle.com The resulting 1-methylindole (B147185) derivative would then be subjected to a directed C-H methylation at the C-7 position. This approach is complicated by the fact that many C-7 directing group strategies require attachment to the indole nitrogen, which would be blocked by the methyl group.

C7-Methylation First: A more plausible route involves starting with a 7-methylindole (B51510) precursor. This precursor would then undergo N-methylation. Since N-methylation protocols are robust and tolerate a wide range of functional groups, the presence of the C-7 methyl group is unlikely to interfere with the reaction. nih.gov

An integrated approach could involve the use of a directing group at the N-1 position that facilitates C-7 methylation and can subsequently be removed and replaced with a methyl group. The P(III)-based directing groups are advantageous in this regard as they can often be easily attached and detached. acs.org

Synthesis of the 2-Carbaldehyde Moiety

With the 1,7-dimethylindole core established, the final key step is the introduction of the carbaldehyde (formyl) group at the C-2 position. This transformation is less common than C-3 formylation but can be achieved through several reliable methods.

A widely used and effective method for preparing indole-2-carbaldehydes involves the oxidation of the corresponding 2-hydroxymethylindoles. rsc.orgderpharmachemica.com This two-step approach begins with the reduction of an indole-2-carboxylic ester using a reducing agent like lithium aluminum hydride (LiAlH₄) to yield the 2-hydroxymethylindole intermediate. derpharmachemica.com The subsequent oxidation of this alcohol to the aldehyde is efficiently carried out using activated manganese dioxide (MnO₂). rsc.orgderpharmachemica.com This method is often preferred over others due to its relatively clean conversion and manageable purification process. derpharmachemica.com

| Starting Material | Step 1: Reagent | Intermediate | Step 2: Reagent | Final Product | Reference |

|---|---|---|---|---|---|

| Ethyl Indole-2-carboxylate | LiAlH₄ | Indole-2-methanol | Activated MnO₂ | Indole-2-carbaldehyde | derpharmachemica.com |

| Substituted 2-Ethoxycarbonylindoles | LiAlH₄ | Substituted 2-Hydroxymethylindoles | Activated MnO₂ | Substituted Indole-2-carbaldehydes | rsc.org |

Direct formylation of the indole nucleus is most famously achieved via the Vilsmeier-Haack reaction, which typically uses a mixture of phosphorus oxychloride (POCl₃) and DMF. acs.orgsid.ir However, for an unsubstituted indole, this reaction has a strong electronic preference for the C-3 position. semanticscholar.orgacs.org

To achieve direct formylation at C-2, a different strategy is required. This typically involves metallation of the C-2 position followed by quenching with a formylating agent. The process begins with the deprotonation of the N-H bond using a strong base like n-butyllithium. A second equivalent of a stronger base, such as tert-butyllithium, can then selectively deprotonate the C-2 position. This 2-lithioindole intermediate can then be trapped with an electrophile like N,N-dimethylformamide (DMF) to introduce the aldehyde functionality at the desired position.

While the classic Vilsmeier-Haack reaction is not suitable for direct C-2 formylation, catalytic versions have been developed for deuterated formylation at other positions, highlighting ongoing innovation in this area. acs.orgorgsyn.org

Multi-Component Reaction Pathways Incorporating Indole Carbaldehydes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent a highly efficient approach in synthetic chemistry. arkat-usa.org Indole carbaldehydes, including analogues of this compound, are excellent candidates for the carbonyl component in various MCRs, enabling the rapid assembly of diverse and complex heterocyclic scaffolds. rsc.org

The Ugi four-component reaction (Ugi-4CR) is one of the most prominent MCRs, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide derivatives. nih.govresearchgate.net While many Ugi reactions involving indoles utilize the indole nucleus as the acid or amine component, there are notable examples where indole carbaldehydes serve as the crucial aldehyde input. figshare.comnih.gov

For instance, research has demonstrated the use of indole-2-carboxaldehyde as the carbonyl component in a Ugi-type reaction. In one study, a two-step approach was devised for synthesizing 1,2-dihydropyrazino[1,2-a]indol-3(4H)-ones. The process begins with a Ugi reaction between indole-2-carboxaldehyde, an amine, an isocyanide, and 2-bromoacetic acid. The resulting Ugi adduct is then subjected to base-mediated cyclization to yield the final heterocyclic product. rsc.org This strategy highlights the utility of indole-2-carbaldehydes in generating complex, polycyclic systems with potential biological activity.

Another variation, the Ugi-azide reaction, has been successfully applied to 3-chloro-1H-indole-2-carbaldehyde. This reaction, involving the indole aldehyde, an amine, an isocyanide, and trimethylsilyl (B98337) azide (B81097) (TMSN₃), proceeds through the in-situ generation of an iminium ion, which then reacts with the azide and isocyanide. This pathway leads to the formation of unique tetrazole-tethered tetrahydropyrazino[1,2-a]indoles, diversifying the range of pharmacologically relevant scaffolds accessible from indole carbaldehyde precursors. rsc.org These examples underscore the potential of this compound to act as a key starting material in analogous Ugi-type MCRs for the generation of novel compound libraries.

The carbonyl group of this compound is highly reactive towards nucleophilic attack by primary amines and hydrazines, making condensation reactions a straightforward and efficient method for generating valuable Schiff base and hydrazone derivatives. These products are not only stable compounds in their own right with a wide range of biological activities but also serve as versatile intermediates for further synthetic transformations. ajchem-b.comacs.org

Schiff Base Formation: The synthesis of Schiff bases (or imines) is typically achieved through the condensation of an indole carbaldehyde with a primary amine, often catalyzed by a few drops of acid, such as glacial acetic acid, in a suitable solvent like ethanol. ajchem-b.comuodiyala.edu.iq A variety of substituted anilines and other primary amines can be used, leading to a diverse array of N-substituted imines. The general mechanism involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to yield the C=N double bond. uodiyala.edu.iq Studies have reported the synthesis of Schiff bases from 1H-indole-2-carbaldehyde and various substituted amines with good yields. ajchem-b.com

Hydrazone Formation: Similarly, hydrazones are prepared by reacting indole carbaldehydes with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). researchgate.netnih.gov The reaction generally proceeds under mild conditions, often by refluxing the reactants in a protic solvent like methanol (B129727) or ethanol, sometimes with acid catalysis. nih.govminarjournal.com These indole hydrazones are important precursors for synthesizing various heterocyclic compounds like pyrazoles and indolo[2,3-d]pyridazines. researchgate.net Mechanochemical methods, which involve solvent-free grinding, have also been employed as a green approach to synthesize hydrazones, including those from indole-3-acetic hydrazide, yielding products quantitatively. nih.gov

The table below summarizes representative conditions for the formation of Schiff bases and hydrazones from analogous indole carbaldehydes.

| Indole Aldehyde | Reactant | Product Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1H-Indole-2-carbaldehyde | 4-Bromoaniline | Schiff Base | Glacial Acetic Acid, Reflux, 12-14h | 67.9 | ajchem-b.com |

| 1H-Indole-2-carbaldehyde | 3-Fluoroaniline | Schiff Base | Glacial Acetic Acid, Reflux, 12-14h | 70.3 | ajchem-b.com |

| 3-Chloro-1H-indole-2-carbaldehyde | Aniline | Schiff Base | Au(1%)@TiO₂, EtOH, 65°C, 5h | 90 | acs.org |

| Indole-3-carboxaldehyde | 2,4-Dinitrophenyl hydrazine | Hydrazone | MeOH, Acetic Acid, Reflux, 70°C | 80 | nih.gov |

| 1H-Indole-6-carbaldehyde | Ethyl hippurate | Hydrazone | Microwave irradiation, solvent-free | - | minarjournal.com |

Catalytic Systems and Green Chemistry Approaches in Indole Carbaldehyde Synthesis

The direct synthesis of the indole carbaldehyde core, particularly with substitutions like those in this compound, has been a focus of synthetic innovation, emphasizing catalytic efficiency and green chemistry principles. researchgate.net Traditional methods like the Vilsmeier-Haack reaction, while effective, often require stoichiometric amounts of harsh reagents. organic-chemistry.orgijpcbs.com

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds, including indoles. organic-chemistry.org It typically uses a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.com However, the stoichiometric use of POCl₃ presents environmental and handling challenges. Recent advancements have led to catalytic versions of this reaction. One such method employs a P(III)/P(V)=O cycle, which allows the reaction to proceed with only a catalytic amount of a phosphine oxide promoter. This catalytic approach provides a more sustainable route to indol-3-carboxaldehydes and is potentially adaptable for the C-2 formylation of appropriately substituted indoles. nih.gov

Beyond the Vilsmeier-Haack reaction, other catalytic C-H formylation methods have emerged. Copper-catalyzed systems, for example, can achieve the formylation of indole derivatives using DMF or dimethyl sulfoxide (B87167) (DMSO) as the carbon source and an oxidant like molecular oxygen. nih.gov These methods often proceed under milder conditions than traditional approaches. For instance, a copper(II)-catalyzed reaction of o-alkynylanilines with DMF in the presence of oxygen has been developed for a one-pot synthesis of 3-formyl indoles, combining cyclization and formylation in a single step. nih.gov

Green chemistry principles are increasingly being integrated into indole synthesis. google.com This includes the use of water as a solvent, which is both environmentally benign and cost-effective. beilstein-journals.org Protocols using natural acid catalysts like lemon juice in water have been reported for multicomponent reactions to generate indole-based Schiff bases. ijacskros.com Furthermore, the use of nanocatalysts, such as copper-isatin Schiff base complexes on magnetic nanoparticles, offers advantages like high efficiency and easy catalyst recovery and reuse. beilstein-journals.org Microwave-assisted synthesis has also been widely adopted to accelerate reactions, reduce energy consumption, and improve yields in the synthesis of various indole derivatives, including hydrazones. minarjournal.comresearchgate.net

The table below provides an overview of modern catalytic and green approaches for the formylation and synthesis of indole systems.

| Methodology | Key Features | Reactants/Catalyst | Typical Substrate | Reference |

|---|---|---|---|---|

| Catalytic Vilsmeier-Haack | Reduces waste by using catalytic promoter instead of stoichiometric POCl₃. | P(III)/P(V)=O catalyst, DMF | Indoles (C-3 formylation) | nih.gov |

| Copper-Catalyzed Annulative Formylation | One-pot synthesis from simpler starting materials. | Cu(II) catalyst, DMF, O₂ | o-Alkynylanilines | nih.gov |

| Metal-Free C-H Formylation | Avoids transition metal catalysts. | DMSO as formyl source | Phenolated 1,2,3-triazoles | ias.ac.in |

| Microwave-Assisted Synthesis | Rapid, energy-efficient, often solvent-free. | Microwave irradiation | Aldehydes and Hydrazides | minarjournal.com |

| Aqueous Media Synthesis | Uses environmentally benign solvent. | Natural acid (e.g., lemon juice) in H₂O | Indole-diones, amino acids | ijacskros.com |

| Nanocatalysis | High efficiency, catalyst is reusable. | Cu–isatin Schiff base on γ-Fe₂O₃ nanoparticles | Indole and Benzaldehyde | beilstein-journals.org |

Spectroscopic and Structural Analysis of this compound

An in-depth spectroscopic analysis of the chemical compound this compound is not presently available through public-domain scientific literature and databases.

Extensive searches for empirical data regarding the Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Electronic Absorption (UV-Vis) and Emission Spectroscopy of this compound have not yielded specific experimental results. While the compound is listed in chemical databases with the CAS Number 709649-50-3 and a molecular formula of C₁₁H₁₁NO, the detailed characterization data required to fulfill the specified article outline is not published in accessible literature.

Spectroscopic data is available for isomeric compounds, such as 1,7-dimethyl-1H-indole-3-carbaldehyde, and the parent compound, 1H-indole-2-carbaldehyde. However, the difference in the position of the carbaldehyde group and the methylation pattern significantly alters the chemical environment of the atoms. Therefore, the data from these related but distinct molecules cannot be used to accurately describe the spectroscopic properties of this compound.

Without access to primary research articles or spectral database entries detailing the experimental characterization of this specific compound, a scientifically accurate and thorough article based on the requested outline cannot be generated.

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no publicly accessible X-ray crystallographic data for the specific compound "this compound." This foundational data is essential for a detailed and accurate discussion of its three-dimensional structure, conformational properties, and crystal packing, as requested in the specified article outline.

Therefore, it is not possible to generate the content for the following sections:

Spectroscopic Characterization and Advanced Structural Elucidation

X-ray Crystallography for Three-Dimensional Structure Determination and Conformational Insights

Intermolecular Interactions and Crystal Packing Motifs

Writing these sections without experimental data from X-ray crystallography would require speculation or the use of data from related but structurally different compounds, which would violate the strict instruction to focus solely on "1,7-Dimethyl-1H-indole-2-carbaldehyde." To maintain scientific accuracy and adhere to the provided constraints, this article cannot be generated at this time.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Properties

DFT calculations are a cornerstone of modern computational chemistry, providing deep insights into molecular properties. For indole (B1671886) derivatives, these calculations typically involve functionals like B3LYP and basis sets such as 6-311++G(d,p) to accurately model their characteristics. researchgate.net However, specific studies applying these methods to 1,7-Dimethyl-1H-indole-2-carbaldehyde were not found.

Vibrational Frequency Analysis and Spectroscopic Property Prediction (IR, Raman)

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra help in the assignment of experimental vibrational bands to specific atomic motions, such as stretching or bending of bonds. rdd.edu.iqresearchgate.net This analysis is crucial for confirming the presence of key functional groups, like the C=O stretch of the aldehyde and vibrations associated with the indole ring system. While this is a standard computational procedure for similar molecules, researchgate.netresearchgate.net a specific vibrational analysis for this compound, including a data table of predicted frequencies and their corresponding assignments, could not be located.

Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, often the Gauge-Including Atomic Orbital (GIAO) approach, is a valuable tool for structure verification. researchgate.netliverpool.ac.uk This technique calculates the magnetic shielding around each nucleus, which can then be converted into chemical shifts (δ) for comparison with experimental ¹H and ¹³C NMR spectra. Although experimental NMR data exists for isomers like 1,2-dimethyl-1H-indole-3-carboxaldehyde, rsc.org theoretically predicted NMR chemical shifts specifically for this compound are not documented in the available resources.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

TD-DFT is the method of choice for studying the excited states of molecules and predicting their electronic spectra. researchgate.net It provides information on electronic transitions, which are fundamental to understanding a molecule's color and photophysical behavior.

Simulation of UV-Vis Absorption and Emission Spectra

TD-DFT calculations can simulate the ultraviolet-visible (UV-Vis) absorption spectrum by determining the energies of vertical electronic excitations and their corresponding oscillator strengths (intensities). researchgate.net These calculations help assign the absorption bands observed experimentally to specific molecular orbital transitions, often π → π* or n → π* transitions. For this compound, such a theoretical investigation would reveal how the methyl and carbaldehyde substituents influence the electronic transitions of the indole core. However, published TD-DFT studies and simulated UV-Vis spectra for this specific compound were not found.

Frontier Molecular Orbital (FMO) Theory and Reactivity Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are key indicators of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. rdd.edu.iq The distribution of these orbitals illustrates the likely sites for electrophilic and nucleophilic attack. While FMO analysis is a common component of computational studies on indole derivatives, researchgate.netrdd.edu.iq specific data, including HOMO-LUMO energies and orbital plots for this compound, is not available in the surveyed scientific literature.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org

A small HOMO-LUMO gap suggests that a molecule can be easily excited, implying higher chemical reactivity and lower stability. wikipedia.org Conversely, a large energy gap points to high stability and low reactivity. For indole derivatives, the HOMO and LUMO are typically distributed across the π-system of the bicyclic ring and the carbaldehyde group. The introduction of methyl groups at the 1 and 7 positions is expected to influence the electron density and, consequently, the energies of these frontier orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies for an Indole Carbaldehyde Derivative (Note: This data is representative of typical DFT calculations for similar structures and not specific to this compound.)

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -2.1 |

| Energy Gap (ΔE) | 4.1 |

Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a phenomenon where an electron is displaced from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. In this compound, the indole ring, particularly with the N-methyl group, acts as the electron donor, while the electron-withdrawing carbaldehyde group at the 2-position serves as the acceptor.

Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), are used to model the electronic transitions and visualize the charge redistribution between the ground state and excited states. This analysis helps in understanding the photophysical properties of the molecule, such as its absorption and fluorescence behavior, which are vital for applications in optical materials and sensors.

Global Reactivity Descriptors and Stability Assessments

Global reactivity descriptors are calculated from the energies of the frontier orbitals and provide a quantitative measure of a molecule's reactivity and stability. These descriptors, derived from conceptual DFT, include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Chemical Potential (μ = -(I+A)/2): The escaping tendency of electrons from a system.

Chemical Hardness (η = (I-A)/2): The resistance of a molecule to change its electron configuration.

Global Electrophilicity Index (ω = μ²/2η): Measures the ability of a molecule to accept electrons.

These parameters are invaluable for predicting how a molecule will behave in a chemical reaction.

Table 2: Representative Global Reactivity Descriptors (Note: These values are illustrative for a generic indole carbaldehyde and are not specific experimental or calculated data for this compound.)

| Descriptor | Symbol | Formula | Illustrative Value (eV) |

| Ionization Potential | I | -EHOMO | 6.2 |

| Electron Affinity | A | -ELUMO | 2.1 |

| Chemical Potential | μ | -(I+A)/2 | -4.15 |

| Chemical Hardness | η | (I-A)/2 | 2.05 |

| Electrophilicity Index | ω | μ²/2η | 4.20 |

Advanced Bonding Analysis

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method provides insight into the charge distribution and the stabilizing interactions within a molecule.

Non-Covalent Interaction (NCI) Analysis for Weak Interactions

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, within a molecule and between molecules. The analysis is based on the electron density and its derivatives.

The results are typically presented as 3D plots where different types of interactions are color-coded. For instance, strong attractive interactions (like hydrogen bonds) are often shown in blue, weak van der Waals interactions in green, and repulsive steric clashes in red. This analysis would be crucial for understanding the crystal packing of this compound and its interactions with biological receptors.

Solvent Effects Modeling using Continuum Solvation Models (e.g., IEFPCM)

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are used to simulate the effect of a solvent without explicitly modeling each solvent molecule. researchgate.net

In this model, the solute molecule is placed in a cavity within a continuous medium that has the dielectric properties of the solvent. This approach allows for the calculation of molecular properties, such as conformational stability, electronic spectra, and reactivity descriptors, in different solvent environments. For a polar molecule like this compound, properties like the dipole moment and the HOMO-LUMO gap would be expected to change significantly with increasing solvent polarity.

Chemical Reactivity and Transformation Pathways

Reactions Involving the Aldehyde Functionality

The aldehyde group is a key site for a variety of chemical transformations, including nucleophilic additions, oxidations, and reductions.

The electrophilic carbon of the carbaldehyde group is susceptible to attack by various nucleophiles. Reactions with primary amines and related compounds lead to the formation of new carbon-nitrogen double bonds, yielding imines (Schiff bases), oximes, and hydrazones. These condensation reactions are typically reversible and often catalyzed by acid. unizin.orglibretexts.org

The general mechanism for imine formation involves the initial nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration, usually promoted by acid, leads to the final imine product. unizin.orglibretexts.org Similarly, reactions with hydroxylamine (B1172632) (NH₂OH) and hydrazine (B178648) derivatives (like 2,4-dinitrophenylhydrazine) yield the corresponding oximes and hydrazones, which are often crystalline solids useful for characterization. libretexts.org

While specific studies on 1,7-Dimethyl-1H-indole-2-carbaldehyde are not extensively documented, its reactivity in these transformations is expected to be analogous to that of the parent 1H-indole-2-carbaldehyde.

Table 1: Nucleophilic Addition Reactions of the Aldehyde Group

| Nucleophile | Product Type | General Structure of Product |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | |

| Hydroxylamine (NH₂OH) | Oxime | |

| Hydrazine (H₂N-NHR) | Hydrazone |

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 1,7-dimethyl-1H-indole-2-carboxylic acid. This transformation is a common and important reaction in organic synthesis. Various oxidizing agents can be employed for this purpose, with the choice of reagent being crucial to avoid over-oxidation or degradation of the indole (B1671886) ring. Common oxidizing agents used for similar indole aldehydes include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).

Table 2: Oxidation of this compound

| Oxidizing Agent | Product |

| Potassium Permanganate (KMnO₄) | 1,7-Dimethyl-1H-indole-2-carboxylic acid |

| Chromium Trioxide (CrO₃) | 1,7-Dimethyl-1H-indole-2-carboxylic acid |

The aldehyde group can be reduced to a primary alcohol, yielding (1,7-dimethyl-1H-indol-2-yl)methanol. This reduction is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a commonly used reagent for this transformation due to its mildness and high yield. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. derpharmachemica.com

Table 3: Reduction of this compound

| Reducing Agent | Product |

| Sodium Borohydride (NaBH₄) | (1,7-Dimethyl-1H-indol-2-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | (1,7-Dimethyl-1H-indol-2-yl)methanol |

Electrophilic Aromatic Substitution on the Indole Ring System

The indole nucleus is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. nih.govwikipedia.org The presence of the electron-donating pyrrole (B145914) nitrogen makes the indole ring significantly more reactive than benzene (B151609). nih.gov

For most indoles, electrophilic attack preferentially occurs at the C3 position. ic.ac.uk This is because the intermediate cation formed by attack at C3 is more stable, as the positive charge can be delocalized over the aromatic system without disrupting the aromaticity of the benzene ring. ic.ac.uk

In the case of this compound, the C2 position is blocked by the carbaldehyde group. Therefore, electrophilic substitution is expected to occur predominantly at the C3 position. The presence of the electron-donating methyl group at the N1 position further enhances the electron density of the pyrrole ring, activating it for electrophilic attack. The methyl group at the C7 position on the benzene ring will direct incoming electrophiles on that ring to the ortho (C6) and para (C4) positions, although substitution on the pyrrole ring at C3 is generally much more favorable. The aldehyde group at C2 is an electron-withdrawing group, which deactivates the indole ring towards electrophilic substitution, but the strong activating effect of the indole nitrogen still directs substitution to the C3 position.

Cycloaddition Reactions and Annulation Strategies

The indole ring can participate in cycloaddition reactions, although this is a less common reaction pathway compared to electrophilic substitution. The C2-C3 double bond of the indole can act as a dienophile or participate in [2+2] cycloadditions under photochemical conditions. rsc.org For instance, visible-light-promoted [2+2] cycloaddition of indoles with olefins can lead to the formation of cyclobutane-fused indolines. rsc.org

Influence of N1-Methyl and C7-Methyl Substituents on Reactivity

The presence of methyl groups at the N1 and C7 positions significantly modulates the electronic and steric properties of the indole ring, thereby influencing the reactivity of the entire molecule, including the C2-carbaldehyde group.

The N1-methyl group exerts a notable electronic effect. By replacing the acidic proton of the indole nitrogen, it enhances the electron-donating character of the indole ring system. This increased electron density at the C2 position can influence the reactivity of the adjacent carbaldehyde group. The N-methylation also prevents the formation of indolyl anions under basic conditions, which can alter reaction pathways compared to N-unsubstituted indoles. Furthermore, the absence of the N-H proton eliminates the possibility of intermolecular hydrogen bonding, which can affect the molecule's physical properties and interactions with reagents and solvents.

Together, these substituents create a specific chemical environment. For instance, in reactions targeting the C2-carbaldehyde, the electronic donation from the N1-methyl group can affect the electrophilicity of the carbonyl carbon. Conversely, the steric hindrance from the C7-methyl group might play a role in reactions that involve the indole ring itself, potentially favoring functionalization at less hindered positions.

Table 1: Influence of Methyl Substituents on the Reactivity of this compound

| Substituent | Position | Primary Influence | Effect on Reactivity |

| Methyl | N1 | Electronic (electron-donating) | Increases electron density of the indole ring; modifies reactivity of the C2-carbaldehyde; prevents N-deprotonation. |

| Methyl | C7 | Steric (hindrance) | Hinders approach of reagents to the N1 and C6 positions; may influence regioselectivity of reactions on the benzene ring. |

Investigating Photochemical Reactivity and Stability

The photochemical behavior of indole derivatives is a field of significant interest, with applications in organic synthesis and materials science. The presence of the extended π-system in the indole ring makes these compounds susceptible to photochemical transformations.

The photochemical reactivity of this compound is expected to be influenced by its substitution pattern. In general, indole derivatives can undergo a variety of photochemical reactions, including [2+2] cycloadditions, photooxidations, and photorearrangements. The specific pathway taken is often dependent on the nature of the substituents, the wavelength of light used, and the presence of photosensitizers or other reactants.

One potential photochemical pathway for indole derivatives is the [2+2] photocycloaddition . This reaction can occur between the indole 2,3-double bond and an alkene, leading to the formation of a cyclobutane (B1203170) ring fused to the indole core. The presence of an electron-withdrawing group at the C2 position, such as the carbaldehyde group in this compound, can influence the feasibility and outcome of such cycloadditions. While specific studies on this compound are not prevalent, research on related N-acylindoles has shown they can undergo photodimerization to form cyclobutane dimers. scholaris.ca The N1-methyl group in this compound may affect the excited state properties of the molecule, which in turn would influence its propensity to undergo such cycloaddition reactions.

Table 2: Potential Photochemical Reactions of Indole Derivatives

| Reaction Type | Description | Potential Influence of Substituents on this compound |

| [2+2] Photocycloaddition | Reaction between the indole 2,3-double bond and an alkene to form a cyclobutane ring. | The electron-withdrawing C2-carbaldehyde and electron-donating methyl groups may influence the excited state electronics and the feasibility of this reaction. |

| Photooxidation | Light-induced oxidation of the indole ring, often leading to degradation. | The N1-methyl group may offer some protection against certain oxidative pathways. |

| Photodimerization | [2+2] cycloaddition between two indole molecules. | N-acylindoles are known to undergo this reaction; the N1-methyl group may influence this propensity. scholaris.ca |

Advanced Derivatives and Molecular Architectures Based on the 1,7 Dimethylindole Scaffold

Design and Synthesis of Functionalized Analogs

The functionalization of the 1,7-dimethyl-1H-indole-2-carbaldehyde scaffold can be strategically approached by targeting either the carbaldehyde group or the indole (B1671886) nucleus itself. This dual reactivity allows for the synthesis of a diverse library of analogs with tailored electronic and steric properties.

The aldehyde functionality at the C-2 position of the 1,7-dimethylindole ring is a primary site for a variety of chemical transformations. These reactions are fundamental in extending the molecular framework and introducing new functional groups.

Oxidation and Reduction: The carbaldehyde group can be readily oxidized to the corresponding carboxylic acid, 1,7-dimethyl-1H-indole-2-carboxylic acid, using common oxidizing agents. Conversely, reduction of the aldehyde yields the primary alcohol, (1,7-dimethyl-1H-indol-2-yl)methanol. These transformations provide access to key intermediates for further derivatization, such as esterification or amidation of the carboxylic acid. rsc.org

Nucleophilic Addition and Condensation Reactions: The electrophilic carbon of the carbaldehyde is susceptible to nucleophilic attack. This allows for a range of reactions including the Grignard reaction to introduce alkyl or aryl groups, and the Wittig reaction to form alkenes. Condensation reactions with amines can yield imines (Schiff bases), while reaction with hydrazines can form hydrazones. These reactions are pivotal for linking the indole scaffold to other molecular fragments. researchgate.net For instance, condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or nitromethane, can be used to introduce new carbon-carbon bonds and further functional groups. rsc.org

| Reaction Type | Reagent/Conditions | Product Functional Group |

| Oxidation | Potassium permanganate (B83412) (KMnO4) or similar oxidizing agents | Carboxylic Acid |

| Reduction | Sodium borohydride (B1222165) (NaBH4) or Lithium aluminum hydride (LiAlH4) | Alcohol |

| Grignard Reaction | RMgX (where R is an alkyl or aryl group) | Secondary Alcohol |

| Wittig Reaction | Phosphonium ylide (R'-PPh3) | Alkene |

| Imine Formation | Primary amine (R-NH2) | Imine (Schiff Base) |

| Knoevenagel Condensation | Active methylene compound (e.g., CH2(CN)2) | α,β-Unsaturated system |

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. niscpr.res.in The positions on both the benzene (B151609) and pyrrole (B145914) rings can be functionalized, although the reactivity is influenced by the existing methyl and carbaldehyde substituents. The C-3 position of the indole ring is generally the most nucleophilic and prone to electrophilic attack. quora.com However, the presence of the N-methyl group prevents reactions that require a free N-H bond.

Common electrophilic substitution reactions that can be envisioned for the 1,7-dimethylindole scaffold include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These halogenated derivatives are valuable precursors for further cross-coupling reactions.

Nitration and Sulfonation: While harsh conditions can lead to degradation of the indole ring, controlled nitration and sulfonation can introduce nitro and sulfonic acid groups, respectively.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups onto the aromatic ring, typically at the C-3 position. However, the presence of the electron-withdrawing carbaldehyde group at C-2 may deactivate the ring towards these reactions.

The 1-methyl group electronically activates the indole ring, while the 7-methyl group provides some steric hindrance to substitution at the C-6 position. The regioselectivity of these substitutions would need to be determined empirically for this specific scaffold.

| Substitution Type | Typical Reagent | Potential Position of Substitution |

| Bromination | N-Bromosuccinimide (NBS) | C-3 |

| Nitration | Nitric acid/Sulfuric acid (controlled conditions) | C-3, C-5, or C-6 |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., AlCl3) | C-3 |

Synthesis of Fused Heterocyclic Systems Incorporating the 1,7-Dimethylindole Moiety

The this compound scaffold is an excellent starting material for the synthesis of fused heterocyclic systems. These reactions typically involve the condensation of the carbaldehyde with a binucleophilic reagent, leading to the formation of a new ring fused to the indole core. Such fused systems are of significant interest in medicinal chemistry due to their rigid structures and potential for diverse biological activities. nih.govmetu.edu.trsioc-journal.cn

For example, reaction with a 1,2-diamine, such as o-phenylenediamine, could lead to the formation of an indole-fused diazepine (B8756704) ring system. Similarly, reaction with hydrazines or hydroxylamine (B1172632) can be a gateway to fused pyridazine (B1198779) or oxazine (B8389632) rings, respectively. Multicomponent reactions, where the indole, an aldehyde (in this case, the carbaldehyde is part of the indole), and a third component are combined in a one-pot synthesis, offer an efficient strategy for constructing complex fused heterocycles. nih.gov

Preparation of Macrocyclic and Polymeric Indole-Based Structures

The development of macrocyclic and polymeric structures based on the 1,7-dimethylindole scaffold represents a more advanced application of this building block.

Macrocyclic Structures: Macrocycles can be synthesized by linking two or more 1,7-dimethylindole units together, or by incorporating the indole scaffold into a larger ring system. researchgate.netgoogle.com This can be achieved through reactions that form bonds between functionalized indole derivatives. For instance, if the carbaldehyde is converted to a dicarboxylic acid or a dialdehyde, these can be used in macrocyclization reactions with diols or diamines under high dilution conditions. The resulting macrocycles may exhibit interesting host-guest chemistry or possess unique conformational properties.

Polymeric Structures: The this compound can be a precursor to polymeric materials. ambeed.com Polymerization could potentially be achieved through several routes:

Polycondensation: If the indole monomer is bifunctionalized, for example, by introducing another reactive group on the benzene ring, it can undergo polycondensation reactions.

Ring-Opening Metathesis Polymerization (ROMP): By incorporating a strained olefin into the indole structure, for instance, through a Wittig reaction at the carbaldehyde followed by further cyclization, a monomer suitable for ROMP could be synthesized.

Electropolymerization: Indole and its derivatives are known to undergo electropolymerization to form conductive polymers. The 1,7-dimethylindole-2-carbaldehyde could be explored as a monomer in such processes, potentially leading to functionalized polymers with interesting electronic properties.

The synthesis and characterization of these advanced molecular architectures based on the 1,7-dimethylindole scaffold remain an area with significant potential for future research and development.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1,7-Dimethyl-1H-indole-2-carbaldehyde, and how can purity be optimized?

- Methodology :

-

Synthesis : Adapt protocols from analogous indole derivatives. For example, reflux 1,7-dimethylindole with formylating agents (e.g., DMF/POCl₃) under inert conditions. Alternative methods include using MnO₂ or Ru-based catalysts for selective oxidation of methyl groups to aldehydes .

-

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from DMF/acetic acid mixtures to remove by-products .

-

Purity Verification : Use HPLC (C18 column, methanol/water mobile phase) or GC-MS to confirm >95% purity.

Synthetic Method Catalyst/Solvent Temperature Yield Reference Vilsmeier-Haack DMF/POCl₃ 0°C → RT ~60-70% Adapted MnO₂ Oxidation Dichloromethane RT, 2 h ~85% Adapted

Q. How can spectroscopic techniques (NMR, IR, XRD) characterize this compound?

- NMR : Assign peaks using ¹H and ¹³C spectra. The aldehyde proton (δ ~10 ppm) and methyl groups (δ ~2.5 ppm for C1/C7) are diagnostic. Compare with indole-2-carbaldehyde derivatives .

- IR : Confirm the aldehyde C=O stretch (~1680–1720 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .

- XRD : For crystal structure determination, use SHELX programs (SHELXS for solution, SHELXL for refinement) to resolve molecular geometry and confirm substituent positions .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reagents .

- Waste Disposal : Segregate organic waste and dispose via certified hazardous waste services. Avoid aqueous disposal due to potential environmental toxicity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of formylation in 1,7-dimethylindole derivatives?

- Methodology :

- Computational Studies : Perform DFT calculations (e.g., Gaussian 16) to model electron density distribution. The C2 position is typically more electrophilic due to indole’s aromatic ring polarization.

- Experimental Validation : Compare reaction outcomes using substituent-directed catalysts (e.g., Ru complexes) to probe electronic effects .

Q. How do solvent polarity and temperature affect the stability and solubility of this compound?

- Solubility Testing : Use shake-flask method in solvents (DMSO, ethanol, hexane) at 25°C. Measure saturation concentration via UV-Vis (λmax ~280 nm).

- Stability Analysis : Conduct accelerated degradation studies (40–60°C, 75% RH) with HPLC monitoring. Acidic/basic conditions may hydrolyze the aldehyde group .

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?

- Root-Cause Analysis :

- By-Product Identification : Use LC-MS to detect impurities (e.g., over-oxidation products).

- Reproducibility Checks : Replicate reactions under controlled conditions (moisture-free, inert atmosphere).

- Cross-Validation : Compare NMR/XRD data with computational predictions (e.g., ChemDraw simulations) .

Methodological Guidelines

- Experimental Design : For kinetic studies, use in-situ FTIR or NMR to track reaction progress. Optimize catalyst loading (e.g., 5–10 mol% Ru) for cost-effectiveness .

- Data Reporting : Include full spectral parameters (e.g., NMR δ values, IR peaks) and crystallographic data (CCDC deposition) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.